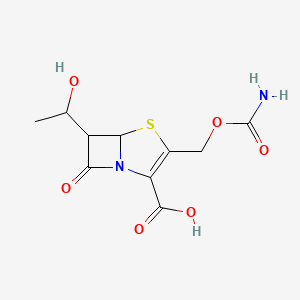![molecular formula C21H28O2 B14792983 (10S,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14792983.png)
(10S,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dydrogesterone is a synthetic progestogen, a type of hormone that mimics the effects of the natural hormone progesterone. It is widely used in various medical treatments, particularly in gynecology and obstetrics. Dydrogesterone is known for its high selectivity for progesterone receptors and its minimal side effects compared to other progestogens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dydrogesterone is synthesized from readily available progesterone through a series of chemical reactions. The process involves several steps, including carbonyl protection, bromination, debromination, photochemical ring-opening and ring-closing reactions, deprotection, and double-bond isomerization .
Industrial Production Methods: The industrial synthesis of dydrogesterone typically involves the following steps:
Carbonyl Protection: Protecting the carbonyl group in progesterone.
Bromination: Adding bromine to the protected compound.
Debromination: Removing the bromine atoms.
Photochemical Reactions: Using light to induce ring-opening and ring-closing reactions.
Deprotection: Removing the protective groups.
Double-Bond Isomerization: Isomerizing the double bonds to obtain dydrogesterone
Análisis De Reacciones Químicas
Types of Reactions: Dydrogesterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation and subsequent substitution reactions are used in the synthesis process.
Major Products: The primary product of these reactions is dydrogesterone itself, with intermediate compounds formed during the synthesis process .
Aplicaciones Científicas De Investigación
Dydrogesterone has a wide range of applications in scientific research and medicine:
Chemistry: Used as a model compound in studying progestogen synthesis and reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Widely used in treating menstrual disorders, infertility, threatened miscarriage, endometriosis, and as part of hormone replacement therapy
Industry: Employed in the pharmaceutical industry for the production of various hormone-based medications
Mecanismo De Acción
Dydrogesterone exerts its effects by binding to progesterone receptors in the uterus. This binding regulates the growth and shedding of the uterine lining, making it effective in treating menstrual disorders and preventing miscarriages. Unlike other progestogens, dydrogesterone does not inhibit ovulation and has minimal androgenic or estrogenic effects .
Comparación Con Compuestos Similares
Progesterone: The natural hormone that dydrogesterone mimics.
Medroxyprogesterone Acetate: Another synthetic progestogen with different pharmacological properties.
Norethisterone: A synthetic progestogen used in various contraceptives and hormone therapies
Uniqueness of Dydrogesterone: Dydrogesterone is unique due to its high selectivity for progesterone receptors and its minimal side effects. It does not exhibit significant androgenic, estrogenic, or glucocorticoid activities, making it a preferred choice for treating hormone-related conditions .
Propiedades
Fórmula molecular |
C21H28O2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(10S,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16?,17?,18?,19?,20-,21-/m1/s1 |
Clave InChI |
JGMOKGBVKVMRFX-GKKRWQMFSA-N |
SMILES isomérico |
CC(=O)C1CCC2[C@@]1(CCC3C2C=CC4=CC(=O)CC[C@@]34C)C |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)



![4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one](/img/structure/B14792955.png)

![Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792967.png)
![2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14792970.png)


